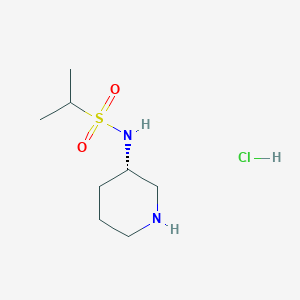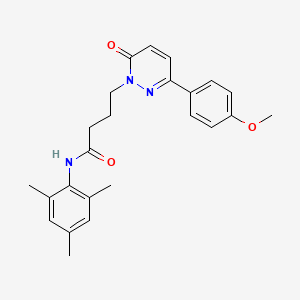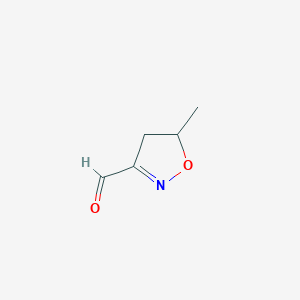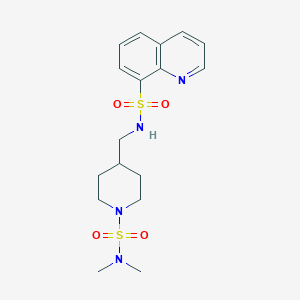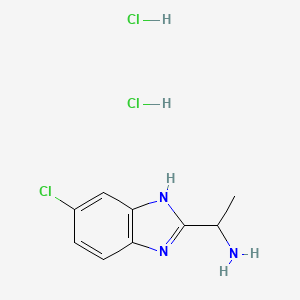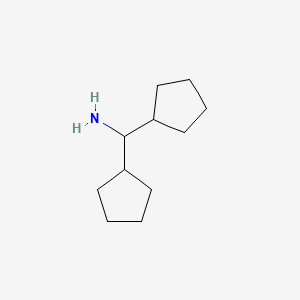![molecular formula C23H17NO7 B2824487 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714937-87-8](/img/no-structure.png)
3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chroman-4-one . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . A review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
Mechanistic studies relating to the photochemistry of 3-hydroxy-2-phenyl-4H-chromen-4-one (3HF) and 6-chloro-3-hydroxy-2-phenyl-4H-chromen-4-one (Cl-3HF) have been reinvestigated in selected solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2E)-3- [4- (4-methoxyphenoxy)-3-nitrophenyl]-2-propenoic acid, are as follows: Linear Formula: C16H13NO6, CAS Number: 92856-61-6, Molecular Weight: 315.285 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Catalytic Properties : Novel polystyrene-supported TBD catalysts were synthesized and characterized, demonstrating their application in Michael additions for the synthesis of Warfarin and its analogues (Alonzi et al., 2014).
Phototransformation Studies : The phototransformation of certain 2-(3-methoxyphenyl)-4H-chromen-4-ones has been studied, revealing insights into regioselective photocyclisation and dealkoxylation (Khanna et al., 2015).
Biochemical and Medicinal Applications
Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one have been synthesized and shown to have significant antibacterial activity against several bacterial strains (Behrami & Dobroshi, 2019).
Cancer Research : Ruthenium flavanol complexes containing substituted flavones have been synthesized and characterized, with significant cytotoxic potential against breast cancer cell lines (Singh et al., 2017).
Chemical Reactions and Mechanisms
Atmospheric Reactivity : The reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals has been studied, showing the formation of nitroguaiacol isomers as main oxidation products (Lauraguais et al., 2014).
Photochemical Reactions : Investigations into the photochemical and thermal reactions of a photochromic chromene have revealed insights into the photochromic behavior and the mechanism of various isomerization processes (Delbaere et al., 2003).
Heterogeneous Reactions : The heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals has been explored, highlighting potential marker compounds for wood smoke emissions (Liu et al., 2017).
Structural and Molecular Analysis
Crystal Structure Analysis : The crystal structure of certain 4H-chromen derivatives has been determined, providing insights into the molecular configurations and intermolecular interactions (Inglebert et al., 2014).
Spectroscopic Analysis : Molecular docking, Hirshfeld surface, and spectroscopic analyses of novel hybrid compounds containing pyrazole and coumarin cores have been conducted, contributing to our understanding of molecular interactions and properties (Sert et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the reaction of 3-(3-methoxyphenoxy)benzaldehyde with 4-nitrophenol in the presence of a base to form the corresponding nitrophenylchromenone intermediate. This intermediate is then subjected to a methylation reaction using dimethyl sulfate to yield the final product.", "Starting Materials": [ "3-(3-methoxyphenoxy)benzaldehyde", "4-nitrophenol", "base (e.g. sodium hydroxide)", "dimethyl sulfate" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenoxy)benzaldehyde and 4-nitrophenol in a suitable solvent (e.g. ethanol, methanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or other suitable analytical techniques.", "Step 3: Cool the reaction mixture and extract the product using a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Concentrate the organic extract under reduced pressure to yield the nitrophenylchromenone intermediate.", "Step 5: Dissolve the nitrophenylchromenone intermediate in a suitable solvent (e.g. methanol) and add dimethyl sulfate to the reaction mixture.", "Step 6: Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or other suitable analytical techniques.", "Step 7: Cool the reaction mixture and extract the product using a suitable organic solvent (e.g. ethyl acetate).", "Step 8: Concentrate the organic extract under reduced pressure to yield the final product, 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one." ] } | |
CAS-Nummer |
714937-87-8 |
Molekularformel |
C23H17NO7 |
Molekulargewicht |
419.389 |
IUPAC-Name |
3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO7/c1-28-17-3-2-4-19(11-17)31-22-14-30-21-12-18(9-10-20(21)23(22)25)29-13-15-5-7-16(8-6-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI-Schlüssel |
PSOSEJSAAYXARU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)
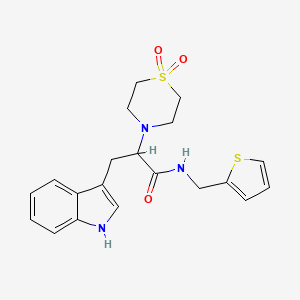
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)
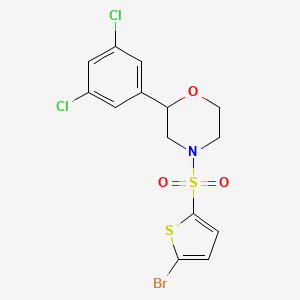
![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)
